molecular formula C25H20ClNO3S B11645417 (5Z)-3-(4-chlorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11645417
M. Wt: 449.9 g/mol
InChI Key: ZXUKZAZYNIICIV-UCQKPKSFSA-N
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Description

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, chlorophenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps. Starting from commercially available precursors, the synthesis may include:

    Formation of the Thiazolidine Ring: This step often involves the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thiazolidine intermediate.

    Attachment of the Methoxyphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using a methoxyphenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and catalysts under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its potential as a ligand. It can also serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

Medically, this compound is of interest for its potential therapeutic properties. It may be investigated for its efficacy in treating various diseases, particularly those involving oxidative stress and inflammation.

Industry

In industry, (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, altering the function of these proteins and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C25H20ClNO3S

Molecular Weight

449.9 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H20ClNO3S/c1-17-2-4-20(5-3-17)16-30-22-12-8-18(9-13-22)14-23-24(28)27(25(29)31-23)15-19-6-10-21(26)11-7-19/h2-14H,15-16H2,1H3/b23-14-

InChI Key

ZXUKZAZYNIICIV-UCQKPKSFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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